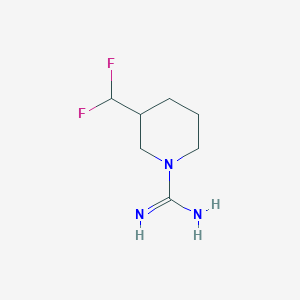
3-(Difluormethyl)piperidin-1-carboximidamid
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
In the title compound, C(6)H(13)N(3), the C=N and C-N bond lengths in the CN(3) unit are 1.3090 (17), and 1.3640 (17) (C-NH(2)) and 1.3773 (16) Å, indicating double- and single-bond character, respectively .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Piperidin-Derivate wurden als Antikrebsmittel eingesetzt . Sie zeigen eine Vielzahl von biologischen Aktivitäten und sind ein wichtiges Fundament in der Arzneimittelproduktion .
Antiviren-Anwendungen
Piperidin-Nebenprodukte haben wichtige pharmakophore Eigenschaften gezeigt und werden als antivirale Mittel eingesetzt .
Antimalaria-Anwendungen
Piperidin-Derivate wurden auch bei der Behandlung von Malaria eingesetzt .
Antimicrobial und Antimykotische Anwendungen
Piperidin-Derivate wurden als antimikrobielle und antimykotische Mittel eingesetzt .
Antihypertensions-Anwendungen
Piperidin-Nebenprodukte wurden bei der Behandlung von Bluthochdruck eingesetzt .
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate wurden als analgetische und entzündungshemmende Mittel eingesetzt .
Anti-Alzheimer-Anwendungen
Piperidin-Derivate haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen . Beispielsweise haben 1-Benzylpyrrolidin-3-amin-Derivate mit Piperidingruppen sowohl antiaggregatorische als auch antioxidative Wirkungen gezeigt .
Antipsychotische Anwendungen
Wirkmechanismus
Target of Action
The primary targets of 3-(Difluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and proliferation.
Mode of Action
3-(Difluoromethyl)piperidine-1-carboximidamide interacts with its targets, inhibiting their activity. For instance, it inhibits EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 3-(Difluoromethyl)piperidine-1-carboximidamide affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of this inhibition lead to a decrease in cancer cell proliferation .
Result of Action
The molecular and cellular effects of 3-(Difluoromethyl)piperidine-1-carboximidamide’s action include a decrease in cancer cell proliferation. This is evidenced by its potent inhibitory activity against EGFR, BRAFV600E, and CDK2 .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N3/c8-6(9)5-2-1-3-12(4-5)7(10)11/h5-6H,1-4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOMTRZGIHQNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



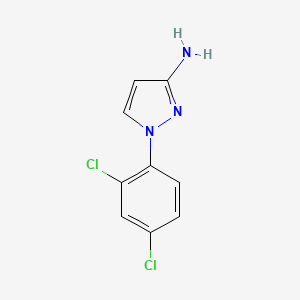
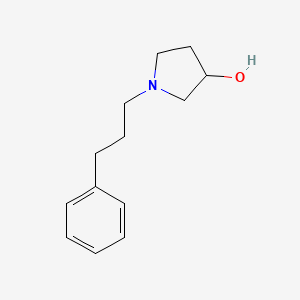

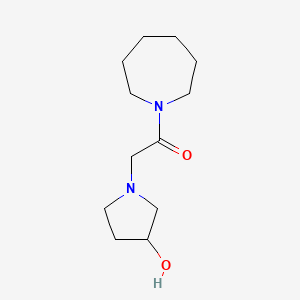
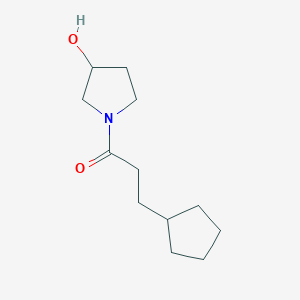
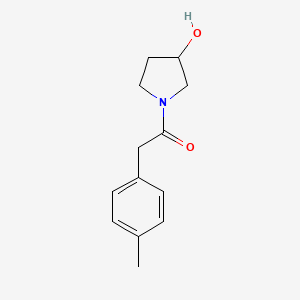
![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)

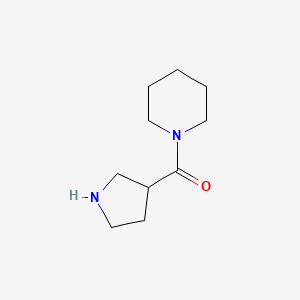

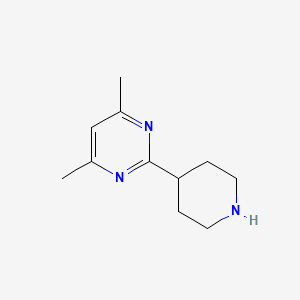
![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)

